3-Methoxyphenethyl bromide CAS number 2146-61-4
3-Methoxyphenethyl bromide CAS number 2146-61-4
An In-depth Technical Guide to 3-Methoxyphenethyl Bromide (CAS 2146-61-4)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Methoxyphenethyl bromide (CAS 2146-61-4), a key building block in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's properties, synthesis, reactivity, and safe handling, grounding all protocols and claims in authoritative data.
Introduction and Strategic Importance
3-Methoxyphenethyl bromide, also known as 1-(2-bromoethyl)-3-methoxybenzene, is an aromatic organobromine compound.[1][2] Its structure, featuring a phenethyl core with a meta-substituted methoxy group and a primary bromide, makes it a versatile reagent. The bromoethyl group serves as a reactive handle for nucleophilic substitution and organometallic reactions, while the methoxy group influences the electronic properties and metabolic profile of derivative molecules. These characteristics make it a valuable intermediate in the synthesis of complex targets, particularly in the development of novel pharmaceutical agents and neuroscience research tools.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical properties is fundamental to its effective use in experimental design. The key characteristics of 3-Methoxyphenethyl bromide are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2146-61-4 | [1][3][4] |
| Molecular Formula | C₉H₁₁BrO | [1][2][3] |
| Molecular Weight | 215.09 g/mol | [3] |
| IUPAC Name | 1-(2-bromoethyl)-3-methoxybenzene | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Density | 1.3708 g/mL at 25 °C | [5][6] |
| Refractive Index (n²⁰/D) | 1.5593 | [6] |
| Boiling Point | 172-209 °C | [6] |
| SMILES | COC1=CC(CCBr)=CC=C1 | [1][2] |
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¹H NMR: Expected signals would include a singlet for the methoxy protons (~3.8 ppm), aromatic protons in the 6.7-7.2 ppm range, and two triplets corresponding to the diastereotopic protons of the ethyl chain (-CH₂-Br and Ar-CH₂-), typically around 3.5 ppm and 3.1 ppm, respectively.
-
¹³C NMR: The spectrum would show a signal for the methoxy carbon (~55 ppm), signals for the ethyl carbons, and distinct signals for the aromatic carbons, with the carbon attached to the methoxy group being the most shielded.
-
IR Spectroscopy: Key vibrational bands would include C-H stretches for the aromatic and aliphatic groups (2850-3100 cm⁻¹), C=C aromatic ring stretches (1400-1600 cm⁻¹), and a characteristic C-Br stretching frequency.[7]
Synthesis and Purification
The most common and reliable method for preparing 3-Methoxyphenethyl bromide is through the bromination of its corresponding alcohol, 3-methoxyphenethyl alcohol. This transformation is typically achieved using phosphorus tribromide (PBr₃).
Workflow for Synthesis of 3-Methoxyphenethyl Bromide
Caption: Synthesis workflow from alcohol to bromide.
Detailed Synthesis Protocol
This protocol is adapted from established laboratory procedures.[8]
Materials:
-
3-Methoxyphenethyl alcohol
-
Phosphorus tribromide (PBr₃)
-
Dry Dichloromethane (CH₂Cl₂)
-
5N Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Brine (saturated NaCl solution)
-
Deionized Water
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-methoxyphenethyl alcohol (e.g., 50 mmol) in dry dichloromethane. Cool the solution in an ice/water bath.
-
Causality: The use of a dry solvent and inert atmosphere is critical to prevent PBr₃ from reacting with atmospheric moisture, which would reduce its efficacy and produce HBr gas. Cooling mitigates the exothermic nature of the reaction.
-
-
Reagent Addition: Slowly add a solution of phosphorus tribromide (e.g., 26 mmol) in dry dichloromethane to the cooled alcohol solution.
-
Causality: PBr₃ is a highly reactive and corrosive reagent. Slow, dropwise addition is essential for controlling the reaction rate and temperature, preventing unwanted side reactions.
-
-
Reaction: Allow the mixture to slowly warm to ambient temperature and stir overnight.
-
Causality: The overnight stir ensures the reaction proceeds to completion.
-
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing an ice/water slurry.
-
Causality: This step safely decomposes any unreacted PBr₃, which reacts violently with water. The ice dissipates the heat generated during this decomposition.
-
-
Neutralization: Adjust the pH of the aqueous solution to neutral using a 5N NaOH solution.
-
Causality: Neutralization removes acidic byproducts (e.g., phosphorous acid, HBr), making the desired product extractable into the organic phase.
-
-
Extraction and Washing: Transfer the mixture to a separatory funnel and extract the product into the organic layer. Wash the combined organic extracts sequentially with water and then brine.[8]
-
Causality: Dichloromethane is an effective solvent for extracting the nonpolar product. Washing with water removes water-soluble impurities, and the brine wash helps to remove residual water from the organic layer before drying.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude 3-Methoxyphenethyl bromide.[8]
-
Causality: Removing all traces of water is crucial before solvent evaporation to prevent potential hydrolysis of the product upon storage.
-
Chemical Reactivity and Synthetic Applications
The primary utility of 3-Methoxyphenethyl bromide stems from the reactivity of the C-Br bond. The bromide ion is an excellent leaving group, making the compound an effective electrophile in nucleophilic substitution reactions, primarily proceeding via an Sₙ2 mechanism.
Key Reactions
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Nucleophilic Substitution: It readily reacts with a wide range of nucleophiles (e.g., amines, cyanides, thiolates, alkoxides) to form new carbon-heteroatom or carbon-carbon bonds. This is the cornerstone of its application in building more complex molecular scaffolds.
-
Grignard Reagent Formation: It can be converted into the corresponding Grignard reagent, 3-methoxyphenethylmagnesium bromide, by reacting with magnesium metal in an ethereal solvent like THF.[8][9] This transforms the carbon from an electrophilic center to a potent nucleophilic one, enabling reactions with carbonyls and other electrophiles.[9]
Representative Reaction: Sₙ2 Alkylation
Caption: Generalized Sₙ2 reaction pathway.
General Protocol for Nucleophilic Alkylation
Materials:
-
3-Methoxyphenethyl bromide
-
Nucleophile (e.g., sodium azide, potassium cyanide, an amine)
-
Aprotic polar solvent (e.g., DMF, DMSO, Acetonitrile)
-
Base (if required, e.g., K₂CO₃, Et₃N)
Procedure:
-
Setup: Dissolve the chosen nucleophile in an appropriate solvent in a round-bottom flask. If the nucleophile is a salt (e.g., KCN), the solvent should be polar and aprotic (like DMF or DMSO) to maximize its solubility and reactivity.
-
Reagent Addition: Add 3-Methoxyphenethyl bromide (1 equivalent) to the solution. If the nucleophile is neutral (e.g., an amine), a non-nucleophilic base (e.g., K₂CO₃) may be needed to scavenge the HBr byproduct.
-
Reaction: Heat the reaction mixture (e.g., 60-80 °C) and monitor its progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Causality: Heating increases the reaction rate, which can be slow at room temperature. Sₙ2 reactions are sensitive to steric hindrance, but as a primary bromide, this substrate is well-suited for this pathway.
-
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate. Purify the crude product via column chromatography on silica gel.
Safety, Handling, and Storage
3-Methoxyphenethyl bromide is a hazardous chemical that requires strict safety protocols. It is classified as corrosive and can cause severe skin burns and eye damage.[5][10]
| Hazard Information | Precautionary Statements |
| H302: Harmful if swallowed.[5] | P260: Do not breathe dust/fume/gas/mist/vapours/spray.[5] |
| H314: Causes severe skin burns and eye damage.[5] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] |
| P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5] | |
| P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] | |
| P405: Store locked up.[5] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[5][11]
-
Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and flame-resistant clothing.[5]
-
Respiratory Protection: Use in a well-ventilated chemical fume hood. If exposure limits may be exceeded, a full-face respirator is necessary.[5][11]
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[11][12] It should be stored locked up and away from incompatible materials such as strong oxidizing agents.[11][12]
Conclusion
3-Methoxyphenethyl bromide (CAS 2146-61-4) is a highly valuable and versatile reagent for synthetic organic chemistry. Its well-defined reactivity as a primary alkylating agent, coupled with the electronic influence of the meta-methoxy group, provides a reliable platform for constructing complex molecular architectures. While its hazardous nature demands careful handling, a solid understanding of its properties and reaction protocols, as outlined in this guide, enables researchers to leverage its full potential in drug discovery and materials science.
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Synthesis of 3-methoxyphenethyl bromide. PrepChem.com. [Link]
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3-Methoxybenzyl Bromide: Comprehensive Overview and Applications. (Note: This source discusses the benzyl isomer, but some general principles may apply). [Link]
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CAS NO. 2146-61-4 | 3-Methoxyphenethyl bromide. Arctom. [Link]
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SAFETY DATA SHEET - 3-Methoxybenzyl bromide. Fisher Scientific. (Note: SDS for the benzyl isomer). [Link]
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3-Methoxybenzyl bromide | C8H9BrO. PubChem. (Note: Data for the benzyl isomer). [Link]
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3-methoxyphenethyl bromide (C9H11BrO). PubChemLite. [Link]
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3-Methoxy-benzylbromide - 13C NMR Spectrum. SpectraBase. (Note: Data for the benzyl isomer). [Link]
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Synthesis, spectroscopic and computational investigation of bis((3 methoxyphenylthio) ethyl) naphthalene. Chemical Review and Letters. [Link]
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Analytical Techniques in Neuroscience: Recent Advances in Imaging, Separation, and Electrochemical Methods. PMC. [Link]
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Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. PDF. [Link]
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Relevant Developments in the Use of Three‐Component Reactions for the Total Synthesis of Natural Products. PMC. [Link]
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alkyl and alkylene bromides. Organic Syntheses Procedure. [Link]
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Reactions of benzyltriphenylphosphonium salts under photoredox catalysis. The Royal Society of Chemistry. [Link]
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